Cas no 2137786-45-7 (rac-2-(2R,6S)-4-{(9H-fluoren-9-yl)methoxycarbonyl}-6-(hydroxymethyl)morpholin-2-ylacetic acid, trans)
rac-2-(2R,6S)-4-{(9H-fluoren-9-yl)methoxycarbonyl}-6-(hydroxymethyl)morpholin-2-ylacetic acid, trans Chemical and Physical Properties
Names and Identifiers
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- rac-2-(2R,6S)-4-{(9H-fluoren-9-yl)methoxycarbonyl}-6-(hydroxymethyl)morpholin-2-ylacetic acid, trans
- EN300-1073358
- 2137786-45-7
- rac-2-[(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl]acetic acid, trans
- 2-[(2R,6S)-4-(9H-fluoren-9-ylmethoxycarbonyl)-6-(hydroxymethyl)morpholin-2-yl]acetic acid
- rac-2-[(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl]acetic acid
-
- Inchi: 1S/C22H23NO6/c24-12-15-11-23(10-14(29-15)9-21(25)26)22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,14-15,20,24H,9-13H2,(H,25,26)/t14-,15+/m1/s1
- InChI Key: AJEMRXYATKJGCF-CABCVRRESA-N
- SMILES: O1[C@H](CO)CN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C[C@H]1CC(=O)O
Computed Properties
- Exact Mass: 397.15253745g/mol
- Monoisotopic Mass: 397.15253745g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 576
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 96.3Ų
rac-2-(2R,6S)-4-{(9H-fluoren-9-yl)methoxycarbonyl}-6-(hydroxymethyl)morpholin-2-ylacetic acid, trans Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1073358-0.05g |
rac-2-[(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl]acetic acid, trans |
2137786-45-7 | 95% | 0.05g |
$800.0 | 2023-10-28 | |
| Enamine | EN300-1073358-0.1g |
rac-2-[(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl]acetic acid, trans |
2137786-45-7 | 95% | 0.1g |
$1044.0 | 2023-10-28 | |
| Enamine | EN300-1073358-0.25g |
rac-2-[(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl]acetic acid, trans |
2137786-45-7 | 95% | 0.25g |
$1488.0 | 2023-10-28 | |
| Enamine | EN300-1073358-0.5g |
rac-2-[(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl]acetic acid, trans |
2137786-45-7 | 95% | 0.5g |
$2346.0 | 2023-10-28 | |
| Enamine | EN300-1073358-1.0g |
rac-2-[(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl]acetic acid, trans |
2137786-45-7 | 95% | 1g |
$3009.0 | 2023-06-10 | |
| Enamine | EN300-1073358-2.5g |
rac-2-[(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl]acetic acid, trans |
2137786-45-7 | 95% | 2.5g |
$5897.0 | 2023-10-28 | |
| Enamine | EN300-1073358-5.0g |
rac-2-[(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl]acetic acid, trans |
2137786-45-7 | 95% | 5g |
$8725.0 | 2023-06-10 | |
| Enamine | EN300-1073358-10.0g |
rac-2-[(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl]acetic acid, trans |
2137786-45-7 | 95% | 10g |
$12938.0 | 2023-06-10 | |
| Enamine | EN300-1073358-1g |
rac-2-[(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl]acetic acid, trans |
2137786-45-7 | 95% | 1g |
$3009.0 | 2023-10-28 | |
| Enamine | EN300-1073358-5g |
rac-2-[(2R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(hydroxymethyl)morpholin-2-yl]acetic acid, trans |
2137786-45-7 | 95% | 5g |
$8725.0 | 2023-10-28 |
rac-2-(2R,6S)-4-{(9H-fluoren-9-yl)methoxycarbonyl}-6-(hydroxymethyl)morpholin-2-ylacetic acid, trans Related Literature
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on rac-2-(2R,6S)-4-{(9H-fluoren-9-yl)methoxycarbonyl}-6-(hydroxymethyl)morpholin-2-ylacetic acid, trans
Comprehensive Analysis of rac-2-(2R,6S)-4-{(9H-fluoren-9-yl)methoxycarbonyl}-6-(hydroxymethyl)morpholin-2-ylacetic acid, trans (CAS No. 2137786-45-7)
The compound rac-2-(2R,6S)-4-{(9H-fluoren-9-yl)methoxycarbonyl}-6-(hydroxymethyl)morpholin-2-ylacetic acid, trans (CAS No. 2137786-45-7) is a highly specialized chiral morpholine derivative with significant applications in pharmaceutical research and peptide synthesis. Its unique structural features, including the 9H-fluoren-9-yl methoxycarbonyl (Fmoc) protecting group and the hydroxymethyl morpholine backbone, make it a valuable building block for drug discovery and bioconjugation. This article delves into its properties, synthesis, and relevance in modern scientific advancements.
One of the most searched questions in the field of organic chemistry is: "What are the applications of Fmoc-protected amino acids in peptide synthesis?" The answer lies in compounds like rac-2-(2R,6S)-4-{(9H-fluoren-9-yl)methoxycarbonyl}-6-(hydroxymethyl)morpholin-2-ylacetic acid, trans, which are pivotal in solid-phase peptide synthesis (SPPS). The Fmoc group is widely used due to its stability under basic conditions and ease of removal under mild conditions, making it ideal for constructing complex peptides and proteins.
Another trending topic in the scientific community is the demand for chiral auxiliaries and stereoselective synthesis. The trans configuration of this compound highlights its role in enantioselective reactions, which are critical for producing optically active pharmaceuticals. Researchers often search for "morpholine derivatives in drug design", and this compound’s hydroxymethyl morpholine moiety offers a versatile scaffold for modulating drug solubility and bioavailability.
The synthesis of rac-2-(2R,6S)-4-{(9H-fluoren-9-yl)methoxycarbonyl}-6-(hydroxymethyl)morpholin-2-ylacetic acid, trans involves multi-step organic transformations, including the introduction of the Fmoc group and the construction of the morpholine ring. Its CAS No. 2137786-45-7 serves as a unique identifier in chemical databases, ensuring accurate referencing in patents and publications. With the rise of AI-driven drug discovery, such compounds are increasingly studied for their potential in virtual screening and molecular docking simulations.
In conclusion, rac-2-(2R,6S)-4-{(9H-fluoren-9-yl)methoxycarbonyl}-6-(hydroxymethyl)morpholin-2-ylacetic acid, trans represents a cutting-edge tool in medicinal chemistry. Its applications span from peptide synthesis to drug development, aligning with the growing interest in precision medicine and biologics. As research progresses, this compound will likely play a pivotal role in addressing unmet medical needs and advancing therapeutic innovations.
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